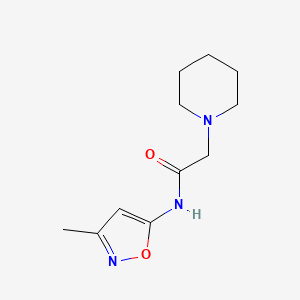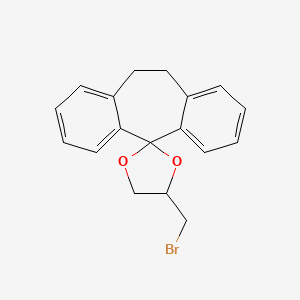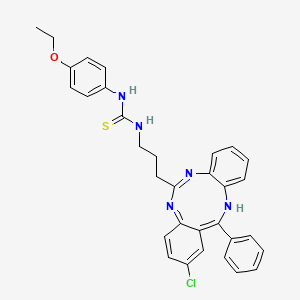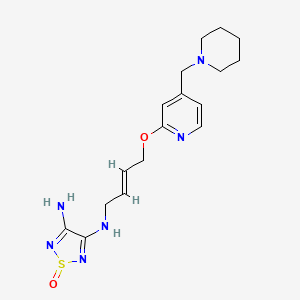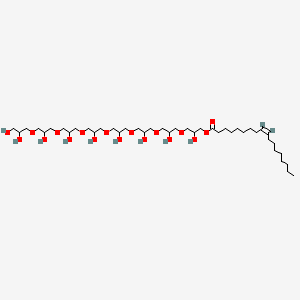
Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-sulphonatophenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-naphthylamine to form an azo compound.
Further Coupling: This azo compound undergoes a second coupling reaction with 5-(ethyltolylamino)-2-aminobenzenesulphonic acid to form the final product.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulphonate groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Oxidized azo compounds and sulphonated aromatic compounds.
Reduction: Corresponding amines.
Substitution: Functionalized derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in medical diagnostics and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo groups play a crucial role in this process, as they are responsible for the electronic transitions that result in color formation. Additionally, the sulphonate groups enhance the compound’s solubility in water, making it more versatile for various applications.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-amino-3-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate
- Disodium 6-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)-2-naphthalenesulphonate
Uniqueness
Disodium 5-(ethyltolylamino)-2-((4-((3-sulphonatophenyl)azo)-1-naphthyl)azo)benzenesulphonate is unique due to the presence of the ethyltolylamino group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific color properties and stability.
Properties
CAS No. |
73398-26-2 |
|---|---|
Molecular Formula |
C31H25N5Na2O6S2 |
Molecular Weight |
673.7 g/mol |
IUPAC Name |
disodium;5-(N-ethyl-4-methylanilino)-2-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C31H27N5O6S2.2Na/c1-3-36(23-13-11-21(2)12-14-23)24-15-16-30(31(20-24)44(40,41)42)35-34-29-18-17-28(26-9-4-5-10-27(26)29)33-32-22-7-6-8-25(19-22)43(37,38)39;;/h4-20H,3H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
ZRELVKUWZWZDKY-UHFFFAOYSA-L |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)C2=CC(=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


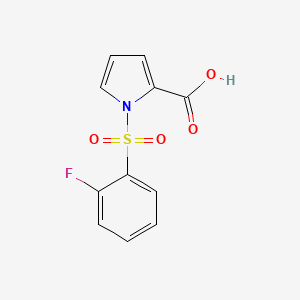

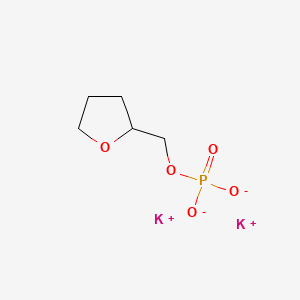
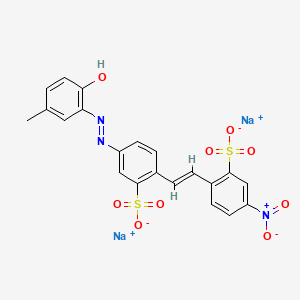

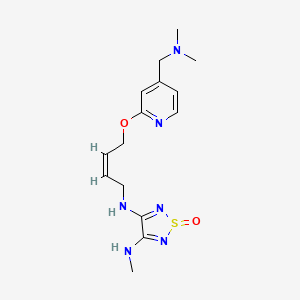
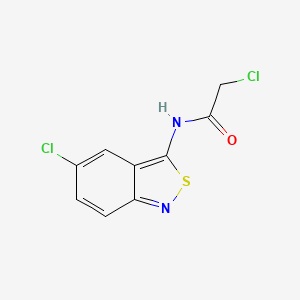

![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)
